molecular formula C6H6N2O2 B1314491 6-Methylpyridazine-3-carboxylic acid CAS No. 64210-60-2

6-Methylpyridazine-3-carboxylic acid

Cat. No.: B1314491
CAS No.: 64210-60-2
M. Wt: 138.12 g/mol
InChI Key: SJWGLCDFBFCHNV-UHFFFAOYSA-N
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Description

6-Methylpyridazine-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by a methyl group at the 6th position and a carboxylic acid group at the 3rd position on the pyridazine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .

Biochemical Analysis

Biochemical Properties

6-Methylpyridazine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. The interaction between this compound and MAO can lead to the inhibition of the enzyme, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can form coordination complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of neurotransmitter receptors, thereby affecting synaptic transmission and plasticity . In cancer cells, this compound has been observed to alter gene expression patterns, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the binding of this compound to MAO enzymes results in the inhibition of their catalytic activity, leading to increased levels of neurotransmitters . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . The threshold for these adverse effects is an important consideration in the development of therapeutic applications for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through facilitated diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . The precise localization of this compound within the cell is essential for understanding its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridazine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 3,6-dichloropyridazine with methylamine followed by hydrolysis can yield this compound. Another method involves the reaction of 3,6-dichloropyridazine with sodium methoxide, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .

Scientific Research Applications

6-Methylpyridazine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylpyridazine-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the pyridazine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

6-methylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWGLCDFBFCHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543731
Record name 6-Methylpyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64210-60-2
Record name 6-Methylpyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridazine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of the synthesized 6-methylpyridazine-3-carboxylic acid derivatives?

A1: The research papers describe the synthesis and structural characterization of two specific this compound derivatives:

  • N-[1-(4-Chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine: This compound was synthesized through the reaction of 1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carboxylic acid with chloroformate ethyl ester and benzoyl hydrazine [, ]. X-ray crystallography revealed a monoclinic crystal structure with hydrogen bonds contributing to its stability [, ].
  • N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N- [1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine: This derivative was synthesized using a similar approach, reacting 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic acid with chloroformate ethyl ester, followed by a reaction with N′-tert-butyl-N- (2,4-dichlorobenzoyl) hydrazine [, ]. The crystal structure, determined through X-ray diffraction, revealed a dimeric form stabilized by intermolecular hydrogen bonds [, ].

Q2: What analytical techniques were employed to characterize these compounds?

A2: The primary technique used for structural elucidation was X-ray crystallography [, , , ]. This method provided detailed information about the crystal structure, bond lengths, bond angles, and spatial arrangement of atoms within the synthesized this compound derivatives.

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